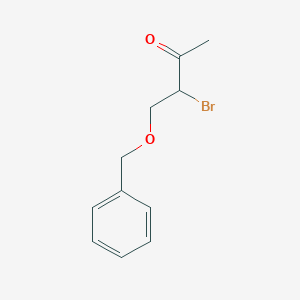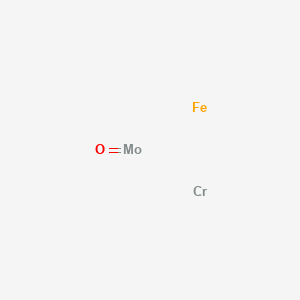
chromium;iron;oxomolybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium;iron;oxomolybdenum is a complex compound that combines the properties of chromium, iron, and oxomolybdenum. Each of these elements contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications. Chromium is known for its high corrosion resistance and hardness, iron is a fundamental component in many alloys, and oxomolybdenum is recognized for its catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chromium;iron;oxomolybdenum typically involves high-temperature methods. One common approach is the direct reaction of molybdenum or molybdenum oxide with elemental carbon in an atmosphere of hydrogen, in a vacuum, or in the presence of hydrocarbon gases at temperatures ranging from 1200°C to 2000°C . This method ensures the formation of a stable compound with the desired properties.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of electric furnaces. The process includes the smelting of chromium, iron, and molybdenum ores, followed by the reduction of these metals in the presence of carbon. This method allows for the large-scale production of the compound, which is essential for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
Chromium;iron;oxomolybdenum undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromium, iron, and oxomolybdenum, each of which has distinct chemical behaviors.
Common Reagents and Conditions
Oxidation Reactions: These reactions often involve the use of oxygen or other oxidizing agents.
Reduction Reactions: Reducing agents such as hydrogen or carbon monoxide are commonly used to reduce oxomolybdenum compounds.
Substitution Reactions: Ligand exchange reactions involving chloride or sulfate ions are typical for chromium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of chromium can lead to the formation of chromium(VI) compounds, while reduction of oxomolybdenum can produce molybdenum carbide .
Aplicaciones Científicas De Investigación
Chromium;iron;oxomolybdenum has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which chromium;iron;oxomolybdenum exerts its effects involves several molecular targets and pathways:
Chromium: Enhances insulin signaling by upregulating insulin-stimulated signal transduction pathways.
Iron: Plays a crucial role in oxygen transport and electron transfer reactions.
Oxomolybdenum: Acts as a catalyst in redox reactions, facilitating the activation of various bonds and the reduction of functional groups.
Comparación Con Compuestos Similares
Chromium;iron;oxomolybdenum can be compared with other similar compounds, such as:
Chromium Carbide: Known for its hardness and resistance to wear.
Iron Molybdate: Used as a catalyst in the production of formaldehyde.
Molybdenum Carbide: Recognized for its catalytic properties in hydrogen production.
The uniqueness of this compound lies in its combination of properties from chromium, iron, and oxomolybdenum, making it versatile and valuable in various applications.
Propiedades
Número CAS |
148595-73-7 |
|---|---|
Fórmula molecular |
CrFeMoO |
Peso molecular |
219.79 g/mol |
Nombre IUPAC |
chromium;iron;oxomolybdenum |
InChI |
InChI=1S/Cr.Fe.Mo.O |
Clave InChI |
BFWUKHWBSHMLGA-UHFFFAOYSA-N |
SMILES canónico |
O=[Mo].[Cr].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


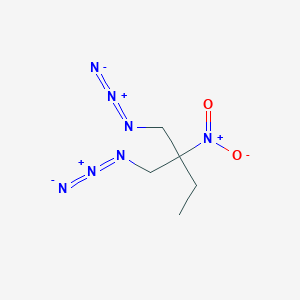
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
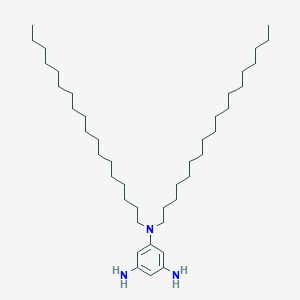
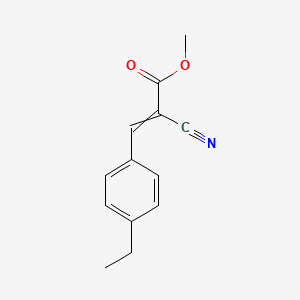
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
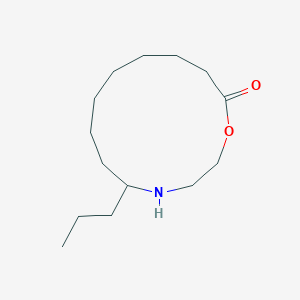
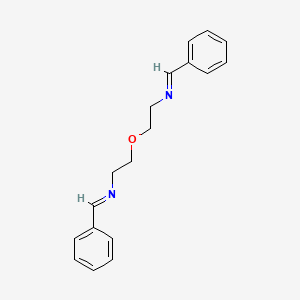
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
